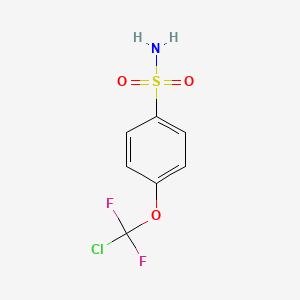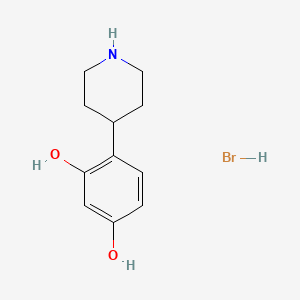
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzene Ring: The piperidine ring is then attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Applications De Recherche Scientifique
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
4-piperidin-4-ylbenzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8;/h1-2,7-8,12-14H,3-6H2;1H |
Clé InChI |
DKUDQLQGIGWBOO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=C(C=C2)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
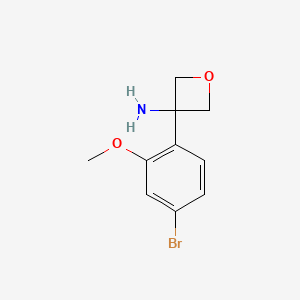

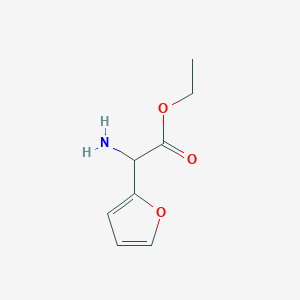
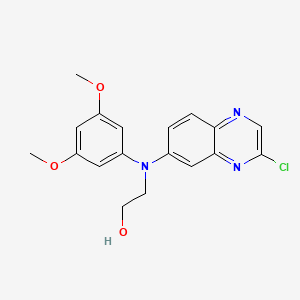
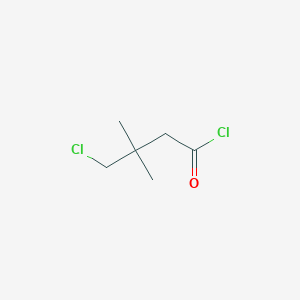
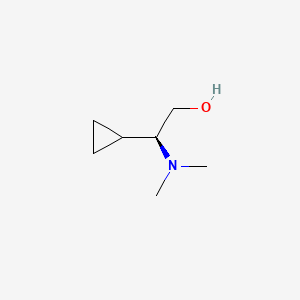
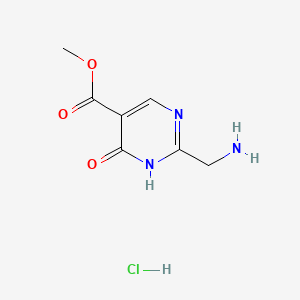
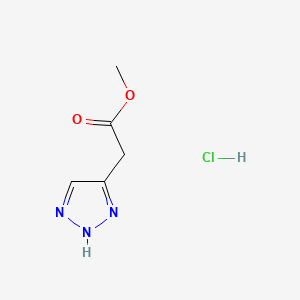
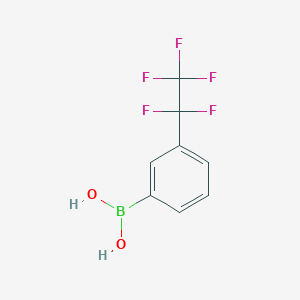
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
